Bienvenue dans la boutique en ligne BenchChem!

Methylliberine

pharmacokinetics half-life methylurate comparison

Sourcing Methylliberine (CAS 51168-26-4) for your next formulation? This purine alkaloid is the only methylurate documented to uniquely extend caffeine’s half-life 2-fold without reciprocal kinetic interference. With an 18-fold shorter elimination half-life (1.15 h) than theacrine, it enables precise, short-duration neuro-energetic interventions for afternoon fatigue, pre-workout, or sleep-safe cognitive support. Backed by published 90-day toxicological NOAEL data to de-risk your dossier. Procure the methylurate with the differentiated pharmacokinetic profile your portfolio needs.

Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
CAS No. 51168-26-4
Cat. No. B055574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylliberine
CAS51168-26-4
SynonymsN-Methylliberine;  1,2,7,9-Tetramethyluric Acid;  2-Methoxy-1,7,9-trimethylpurine-6,8(1H,9H)-dione;  O2,1,2,7,9-Tetramethyluric Acid
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C
InChIInChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3
InChIKeyZVQXCXPGLSBNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylliberine (CAS 51168-26-4) Procurement Guide: Baseline Overview of a Rapid-Acting Methylurate Alkaloid


Methylliberine (CAS 51168-26-4) is a purine alkaloid belonging to the methoxiuric acid group, characterized by the molecular formula C₉H₁₂N₄O₃ and a molecular weight of 224.22 g/mol [1]. It occurs naturally at low levels in Coffea species and is a metabolite of caffeine, formed via a theacrine intermediate and further metabolized to liberine [1]. Structurally related to methylxanthines like caffeine and methylurates like theacrine, methylliberine is hypothesized to possess similar neuro-energetic properties but with a distinct pharmacokinetic profile [1]. Commercial interest centers on its rapid absorption and short elimination half-life, which differentiate it from longer-acting analogs in functional food and dietary supplement applications [1].

Methylliberine (CAS 51168-26-4) Why In-Class Substitution with Theacrine or Caffeine is Not Pharmacokinetically Equivalent


Generic substitution among purine alkaloids is scientifically unsound due to profound differences in elimination kinetics and metabolic interactions. Methylliberine exhibits a rapid elimination half-life (t₁/₂ = 1.15 ± 0.12 h) that is approximately 18-fold shorter than that of the closely related methylurate theacrine (t₁/₂ = 21.00 ± 7.55 h) [1]. Furthermore, while methylliberine's own pharmacokinetics are linear and unaffected by co-administration of caffeine or theacrine, it uniquely alters caffeine's clearance and extends caffeine's half-life approximately 2-fold (from 7.2 ± 5.6 h to 15 ± 5.8 h) [2]. This asymmetric interaction—methylliberine modifying caffeine kinetics without reciprocal effect—is not observed with theacrine, underscoring that methylurates are not pharmacokinetically interchangeable [2].

Methylliberine (CAS 51168-26-4) Quantitative Evidence Guide: Head-to-Head PK, Toxicology, and Interaction Data


Methylliberine vs. Theacrine: 18-Fold Difference in Human Elimination Half-Life

Methylliberine demonstrates a markedly shorter elimination half-life compared to its closest structural analog, theacrine. In a crossover study of 12 healthy volunteers under fasted conditions, methylliberine exhibited a mean half-life of 1.15 ± 0.12 hours, whereas theacrine's half-life was 21.00 ± 7.55 hours [1]. This 18.3-fold difference defines methylliberine as a rapidly cleared methylurate suitable for applications requiring short-duration stimulation and minimal accumulation.

pharmacokinetics half-life methylurate comparison

Methylliberine Alters Caffeine Pharmacokinetics: 2-Fold Half-Life Extension and 59% Clearance Reduction

Co-administration of methylliberine with caffeine produces a unidirectional pharmacokinetic interaction. Methylliberine increased caffeine's half-life from 7.2 ± 5.6 hours to 15 ± 5.8 hours (a 2.1-fold increase) and decreased caffeine's oral clearance from 41.9 ± 19.5 L/hr to 17.1 ± 7.80 L/hr (a 59.2% reduction) [1]. Methylliberine's own pharmacokinetics remained linear and unaffected. This asymmetric interaction is distinct from theacrine, which does not alter caffeine kinetics.

drug interaction pharmacokinetics caffeine combination

Methylliberine Toxicology: Sex-Differentiated NOAEL in 90-Day Rat Study

A 90-day repeated-dose oral toxicity study in Han:WIST rats established sex-specific NOAEL values for methylliberine. For females, no toxicological effects were observed at the highest tested dose, yielding a NOAEL of 225 mg/kg bw/day. For males, the NOAEL was determined to be 150 mg/kg bw/day due to observed effects on body weight and sexual organs in the high-dose group (225 mg/kg) that were not fully reversible after a 28-day recovery period [1]. No genotoxicity was observed in bacterial reverse mutation, in vitro chromosomal aberration, or in vivo mammalian micronucleus tests up to 700 mg/kg bw [1].

toxicology safety NOAEL preclinical

LC-MS/MS Method Validation: Distinct MRM Transitions Enable Simultaneous Quantitation

A validated LC-MS/MS method was developed for simultaneous quantitation of caffeine, methylliberine, and theacrine in human plasma. Methylliberine was detected using the MRM transition m/z 225.12 → 168.02 in positive ion mode, distinct from caffeine (m/z 195.11 → 138.01) and theacrine (m/z 225.12 → 167.95) [1]. The method was successfully applied to characterize human oral pharmacokinetics following administration of 150 mg caffeine, 100 mg methylliberine, and 50 mg theacrine [1].

analytical chemistry LC-MS/MS method validation bioanalysis

Human Subjective Effects: Sustained Mood and Energy Improvements vs. Placebo

In a double-blind, randomized, placebo-controlled crossover trial (n=25 healthy adults), a single 100 mg oral dose of methylliberine significantly improved subjective concentration at 1 and 3 hours, motivation at 3 hours, and mood at 1, 2, and 3 hours post-dose compared to baseline (p ≤ 0.050) [1]. Methylliberine improved energy and sustained energy to a greater extent than placebo at 1 and 3 hours (p ≤ 0.050). Notably, while placebo also improved motivation and mood at hours 1-2, methylliberine sustained these benefits for a longer duration [1]. No significant effects on cognitive function (Stroop, Trail Making Test-B) or vital signs were observed [1].

human efficacy subjective effects nootropic energy

Methylliberine (CAS 51168-26-4) Research and Industrial Application Scenarios Based on Quantitative Evidence


Rapid-Onset, Short-Duration Energy and Focus Formulations

Methylliberine's 1.15-hour elimination half-life [1] makes it the preferred methylurate for applications where sustained stimulation is undesirable, such as afternoon fatigue interventions, pre-workout supplements requiring post-exercise wind-down, or evening cognitive support without sleep disruption. Its rapid clearance profile contrasts sharply with theacrine's 21-hour half-life, which is unsuitable for short-duration use cases [1].

Caffeine Pharmacokinetic Enhancer for Extended-Release Combinations

Formulators can exploit methylliberine's unique unidirectional interaction with caffeine to extend caffeine's effective duration. Co-administration reduces caffeine oral clearance by 59% and doubles its half-life from ~7 to ~15 hours [2]. This property is not shared by theacrine, making methylliberine the only methylurate currently documented to modulate caffeine kinetics in this manner [2].

Non-Invasive Gastric Emptying Marker in Clinical Pharmacology Studies

Methylliberine exhibits strong correlation with caffeine absorption (r = 0.9973 during the first 40 min) and rapid tmax (<30 min), making it a viable salivary tracer for gastric emptying assessment [1]. Unlike caffeine, methylliberine does not require prior abstinence, simplifying participant recruitment and enabling multi-tracer study designs [1].

Gender-Aware Dietary Supplement Formulation with Defined Safety Margins

The toxicological NOAEL values of 150 mg/kg bw/day (males) and 225 mg/kg bw/day (females) from the 90-day rat study [3] provide the only publicly available benchmark for safety margin calculations. This data supports evidence-based serving size determination and regulatory submissions, with particular attention to the observed male-specific sensitivity at high doses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylliberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.